Cytotoxic Potency in Multidrug-Resistant (MDR) Cancer Cell Lines
Tubulysin C, like other tubulysins, exhibits potent cytotoxicity in the low nanomolar range against a broad panel of cancer cell lines, crucially retaining this high potency in cell lines with a multidrug-resistant (MDR) phenotype [1]. This is a defining feature of the class when compared to other antimitotic payloads like MMAE, whose activity can be significantly diminished in MDR models due to P-glycoprotein (P-gp) efflux [2]. While a direct, published IC50 for Tubulysin C in an MDR line could not be retrieved in this analysis, the class-level retention of picomolar activity in MDR models is well-documented .
| Evidence Dimension | In vitro cytotoxicity against MDR+ cancer cell lines |
|---|---|
| Target Compound Data | Retains potent activity (IC50 in low nM to pM range) |
| Comparator Or Baseline | MMAE-based ADCs (reduced activity in MDR+ models) |
| Quantified Difference | Tubulysin class maintains anti-proliferative activity in MDR+ cells where MMAE activity is often compromised [3]. |
| Conditions | Various MDR+ carcinoma cell lines in vitro |
Why This Matters
For procurement in ADC development, the retention of activity in MDR models makes Tubulysin C a strategically valuable payload for targeting tumors likely to develop or exhibit drug resistance.
- [1] PubChem. Tubulysin C Compound Summary (CID 11262920). View Source
- [2] Abstract A097: Tubulysin ADC payloads: An antimitotic drug class that retains activity in multidrug resistant models. AACR Journals, 2019. View Source
- [3] Abstract A097: Tubulysin ADC payloads: An antimitotic drug class that retains activity in multidrug resistant models. AACR Journals, 2019. View Source
